Fmoc-l-lys(octanoyl)-oh
Overview
Description
“Fmoc-l-lys(octanoyl)-oh” is a derivative of the amino acid lysine, which has been modified with the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group . The Fmoc group is commonly used in peptide synthesis, as it can be readily removed by secondary amines such as piperidine .
Synthesis Analysis
The synthesis of this compound involves the reaction of lysine cyclic dipeptide with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) and di-tert-butyl dicarbonate . This process results in the formation of Fmoc or Boc mono-substituted cyclo(L-Lys-L-Lys)s .
Molecular Structure Analysis
The molecular formula of Fmoc-l-lysine is C21H24N2O4 . It has a molecular weight of 368.44 .
Chemical Reactions Analysis
The Fmoc group in this compound can be readily deprotected by secondary amines such as piperidine . This makes it a useful compound in solid-phase peptide synthesis .
Physical And Chemical Properties Analysis
Fmoc-l-lysine appears as a white to off-white powder . The optical rotation is [a]20D = 0.35 ± 0.4 ° (C=2 in AcOH) .
Mechanism of Action
Target of Action
Fmoc-l-lys(octanoyl)-oh is a modified amino acid used in peptide synthesis. Its primary targets are the peptide chains that are being synthesized. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .
Mode of Action
The compound interacts with its targets through a process known as Fmoc-based solid-phase peptide synthesis (SPPS). In this method, the Fmoc group acts as a temporary protecting group for the amino acid’s reactive amine group during the synthesis process. Once the peptide bond is formed, the Fmoc group is removed, allowing the next amino acid to be added to the chain .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is protein synthesis. Specifically, it is involved in the formation of peptide bonds during the process of solid-phase peptide synthesis. The downstream effects include the creation of peptide chains that can then fold into functional proteins .
Pharmacokinetics
Its bioavailability is crucial in the context of its ability to efficiently participate in peptide bond formation during synthesis .
Result of Action
The molecular effect of this compound’s action is the formation of peptide bonds, leading to the synthesis of peptide chains. On a cellular level, these peptides can fold into proteins that have various functions, depending on the sequence of amino acids .
Action Environment
The action of this compound is influenced by various environmental factors in the laboratory setting. These include the pH of the solution, the temperature, and the presence of other reagents necessary for peptide synthesis. Proper conditions are essential for efficient peptide bond formation and subsequent Fmoc deprotection .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(octanoylamino)hexanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N2O5/c1-2-3-4-5-6-18-27(32)30-19-12-11-17-26(28(33)34)31-29(35)36-20-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h7-10,13-16,25-26H,2-6,11-12,17-20H2,1H3,(H,30,32)(H,31,35)(H,33,34)/t26-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIXUEOOUDTVJN-SANMLTNESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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